Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate

Description

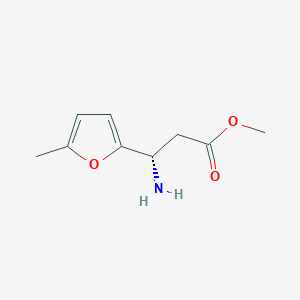

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate is a β-amino acid ester characterized by a stereogenic center at the C3 position (S-configuration) and a 5-methylfuran-2-yl substituent. The furan ring introduces aromaticity and moderate lipophilicity, while the methyl group enhances steric bulk and may influence binding interactions in biological systems.

Properties

Molecular Formula |

C9H13NO3 |

|---|---|

Molecular Weight |

183.20 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(5-methylfuran-2-yl)propanoate |

InChI |

InChI=1S/C9H13NO3/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m0/s1 |

InChI Key |

GSRKNJNLGJDQSZ-ZETCQYMHSA-N |

Isomeric SMILES |

CC1=CC=C(O1)[C@H](CC(=O)OC)N |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

Substitution Reactions:

Amino Acid Ester Formation: The amino acid ester can be synthesized by esterification of the corresponding amino acid with methanol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: Reduction of the furan ring can lead to the formation of tetrahydrofuran derivatives.

Substitution: The amino and ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted furans, furanones, and tetrahydrofuran derivatives .

Scientific Research Applications

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, while the amino acid ester moiety can interact with enzymes and receptors . These interactions can lead to the modulation of biological processes, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

Below is a comparative analysis of Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate with key analogues, focusing on substituent effects, physicochemical properties, and synthetic accessibility:

Biological Activity

Methyl (3S)-3-amino-3-(5-methylfuran-2-YL)propanoate, with the chemical formula and a molecular weight of approximately 183.207 g/mol, is an amino acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological evaluations, and structure-activity relationships.

- Molecular Formula:

- Molecular Weight: 183.207 g/mol

- CAS Number: 1213060-77-5

- Predicted Boiling Point: 247.3 ± 40.0 °C

- Density: 1.129 ± 0.06 g/cm³

Synthesis and Structure

The compound can be synthesized through a multi-step reaction involving the modification of precursor compounds. The synthesis typically involves the reaction of furan derivatives with amino acids or their esters, followed by purification processes to yield the desired product in high purity.

1. Pharmacological Activity

This compound has been evaluated for various biological activities, particularly its effects on different cellular targets.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Type | IC50 Value (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antiparasitic | T. b. rhodesiense | <0.1 | High |

| Antiparasitic | T. cruzi | 0.5 | Moderate |

| Antiparasitic | L. donovani | 1.2 | Moderate |

| Antiparasitic | P. falciparum | 2.5 | Low |

| Cytotoxicity | Rat Skeletal Myoblasts (L6) | 10 | - |

The compound exhibited potent activity against several protozoan parasites, indicating its potential as a therapeutic agent for diseases such as African sleeping sickness and Chagas disease.

2. Structure-Activity Relationships (SAR)

Research indicates that modifications to the furan ring and the amino acid backbone can significantly affect the biological activity of this compound. For instance, substituents on the furan ring have been shown to enhance antiparasitic potency while maintaining low toxicity to mammalian cells.

Table 2: Structure-Activity Relationships

| Compound Variant | Furan Substituent | Activity Level |

|---|---|---|

| Original | None | Baseline Activity |

| Variant A | Methyl | Enhanced Activity |

| Variant B | Ethyl | Reduced Activity |

| Variant C | Propyl | Comparable Activity |

Case Studies and Research Findings

In a study published in the Journal of Organic Chemistry, researchers assessed the metabolic stability of various derivatives of this compound using human liver microsomes (HLM). The results indicated that while some derivatives were rapidly metabolized, others exhibited significant stability, which is crucial for therapeutic applications .

In another investigation focusing on toxicity, the compound was tested against rat skeletal myoblasts (L6). The selectivity index was calculated to determine the safety margin between antiparasitic efficacy and cytotoxicity, revealing that while effective against parasites, care must be taken regarding its effects on mammalian cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.